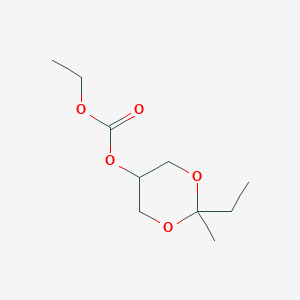

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate

Description

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is an organic compound with a unique structure that includes a dioxane ring

Properties

CAS No. |

545518-32-9 |

|---|---|

Molecular Formula |

C10H18O5 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl (2-ethyl-2-methyl-1,3-dioxan-5-yl) carbonate |

InChI |

InChI=1S/C10H18O5/c1-4-10(3)13-6-8(7-14-10)15-9(11)12-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

UWQGUUONFQYQMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCC(CO1)OC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be synthesized through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like toluene under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles[][2].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions[][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols[2][2].

Scientific Research Applications

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to desired effects in medicinal applications .

Comparison with Similar Compounds

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be compared with similar compounds such as:

Ethyl 2-methyl-1,3-dioxolane-2-acetate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.

2-Ethyl-2-methyl-1,3-dioxolane: Another similar compound with a dioxane ring, used in selective ketalization reactions.

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.

Biological Activity

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is a compound with potential biological activity, particularly in the context of antiviral and fungicidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16O5. Its structure features a dioxane ring which is known for its versatility in medicinal chemistry.

Antiviral Activity

Recent research has highlighted the antiviral potential of compounds related to dioxanes. A notable study demonstrated that bisdioxane derivatives could inhibit the replication of the Sindbis virus, with one compound achieving an effective concentration (EC50) of 14 μM . The mechanism involves binding to the viral capsid protein, thereby preventing capsid assembly and inhibiting viral budding.

Comparison of Antiviral Efficacy

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | TBD |

| Bisdioxane derivative | 14 | Inhibits capsid assembly |

| (R)-2-hydroxymethyl-[1,4]dioxane | 3.4 | More effective than target compound |

Fungicidal Activity

Another area where dioxane derivatives have shown promise is in fungicidal applications. Compounds such as 3-cycloalkyl-1-(1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl) propanols exhibit superior fungicidal activity compared to traditional agents . These findings suggest that modifications to the dioxane structure can enhance biological activity significantly.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Replication : Similar to other dioxane derivatives, it is hypothesized that this compound may interact with viral proteins or enzymes crucial for replication.

- Fungal Cell Membrane Disruption : The structural properties may allow it to integrate into fungal cell membranes, leading to increased permeability and cell lysis.

Study on Antiviral Efficacy

A study conducted on related bisdioxane compounds showed promising results in inhibiting viral replication in BHK cells. The compounds were tested at concentrations below cytotoxic levels, demonstrating their potential as therapeutic agents without significant toxicity .

Study on Fungicidal Activity

Research into the fungicidal properties of 3-cycloalkyl derivatives indicated that these compounds could outperform existing treatments in agricultural applications. The study evaluated their effectiveness under controlled conditions and found significant reductions in fungal growth compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.